molecular formula C24H43NO B1582730 p-Octadecyloxyaniline CAS No. 4105-89-9

p-Octadecyloxyaniline

Cat. No. B1582730
CAS RN: 4105-89-9
M. Wt: 361.6 g/mol
InChI Key: VHLNNLJPJGVFRU-UHFFFAOYSA-N
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Description

P-Octadecyloxyaniline is a chemical compound with the molecular formula C24H43NO . It has a molecular weight of 361.604 and a density of 0.9±0.1 g/cm3 . The compound is also known by other names such as 4-octadecoxyaniline and 4-(Octadecyloxy)aniline .


Molecular Structure Analysis

The molecular structure of p-Octadecyloxyaniline consists of 24 carbon atoms, 43 hydrogen atoms, and 1 nitrogen atom . The exact mass is 361.334473 . The compound has a LogP value of 9.78, indicating its lipophilicity .


Physical And Chemical Properties Analysis

P-Octadecyloxyaniline has a boiling point of 480.2±18.0 °C at 760 mmHg . The compound has a flash point of 219.3±14.5 °C . The vapour pressure is 0.0±1.2 mmHg at 25°C , and the index of refraction is 1.497 .

Scientific Research Applications

Chromatographic Analysis

p-Octadecyloxyaniline has been utilized in chromatographic analysis. Kaczmarkiewicz et al. (2019) investigated the use of various ion-pairing reagents in ion pair chromatography, where columns characterized by octadecyl groups were noted for their selectivity. This research highlights the application of p-Octadecyloxyaniline-related compounds in enhancing chromatographic methods (Kaczmarkiewicz et al., 2019).

Polymer Surface Modification

Henry et al. (2000) described the modification of poly(methyl methacrylate) surfaces through a reaction that yielded amine-terminated surfaces. The reaction involved n-octadecane-1-isocyanate to form surfaces terminated with octadecane chains, demonstrating the role of p-Octadecyloxyaniline derivatives in modifying polymer surfaces for various applications (Henry et al., 2000).

Synthesis of Biologically Active Compounds

El-Sayed (2018) explored the synthesis of biologically active heterocyclic derivatives incorporating a long chain of a fatty compound, including derivatives related to p-Octadecyloxyaniline. These compounds displayed potential for applications in cosmetics, textiles, and drugs due to their low toxicity and high efficiency in surface and biological activities (El-Sayed, 2018).

Antiviral Research

Valiaeva et al. (2011) synthesized octadecyloxyethyl compounds with demonstrated activity against hepatitis C virus and HIV-1, indicating the potential of p-Octadecyloxyaniline-related compounds in antiviral research (Valiaeva et al., 2011).

Material Science and Antistatic Applications

Ling (2012) studied the use of octadecyl methyl dihydroxyethyl ammonium bromide in polypropylene as an antistatic agent. This research underscores the application of p-Octadecyloxyaniline derivatives in material science, particularly in enhancing the antistatic properties of polymers (Ling, 2012).

Electrochemical Applications

Millan et al. (1994) used octadecylamine-modified electrodes for the development of a voltammetric DNA biosensor, demonstrating the potential of p-Octadecyloxyaniline derivatives in creating sensitive biosensors for medical and diagnostic applications (Millan et al., 1994).

properties

IUPAC Name

4-octadecoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21H,2-17,22,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLNNLJPJGVFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341480
Record name p-Octadecyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Octadecyloxyaniline

CAS RN

4105-89-9
Record name p-Octadecyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(OCTADECYLOXY)ANILINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 15.0 g of 4-aminophenol dissolved in 300 ml of N,N-dimethylformamide, was added 28.5 g of anhydrous potassium carbonate. Subsequently, 46.0 g of 1-bromooctadecane was added thereto at 80° C., and the mixture was stirred for 3.5 hours at 80° C. Water was added to the reaction mixture, and the whole was extracted with ethyl acetate. The organic layer was washed with saturated brine, and was dried over anhydrous magnesium sulfate. The crude product obtained by removal of the solvent under reduced pressure was purified by silica gel column chromatography (eluent: hexane—ethyl acetate—chloroform=5:1:1 to 1:1:1), followed by recrystallization from chloroform—methanol, to yield 20.28 g of 4-octadecyloxyaniline (melting point: 95-97° C.) (Reaction Scheme (58) described below).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA HANN - Langmuir-Blodgett Films, 2013 - books.google.com
There is something about the unique combination of properties of a water surface that makes water by far the most favored subphase for Langmuir film formation. This chapter will be …
Number of citations: 0 books.google.com

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